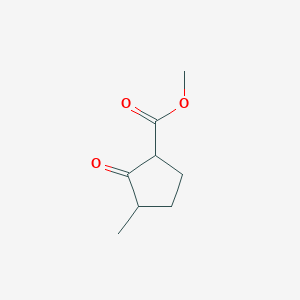

Methyl 3-methyl-2-oxocyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXHNYUBTZYEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406178 | |

| Record name | 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57964-61-1 | |

| Record name | 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxocyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-methyl-2-oxocyclopentanecarboxylic acid.

Reduction: Formation of 3-methyl-2-hydroxycyclopentanecarboxylate.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of biologically active compounds.

- Synthesis of Aromatase Inhibitors : This compound has been utilized in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives, which are evaluated for their aromatase inhibitory activities. Aromatase inhibitors are crucial in the treatment of hormone-sensitive cancers, particularly breast cancer .

- Biological Activity : Studies have indicated that derivatives synthesized from this compound exhibit significant biological activity. For instance, research published in the Chemical & Pharmaceutical Bulletin highlights the synthesis and evaluation of these derivatives, demonstrating their potential as therapeutic agents .

Organic Synthesis

The compound is a valuable building block in organic chemistry due to its unique structural features.

- Versatile Intermediate : this compound can be transformed into various functionalized compounds through reactions such as alkylation and acylation. This versatility makes it suitable for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

- Cyclization Reactions : It can undergo cyclization reactions to form cyclic compounds, which are often more biologically active than their linear counterparts. These reactions can be tailored to produce specific derivatives with desired properties .

Flavor Enhancement

This compound is also recognized for its applications in flavor chemistry.

- Flavoring Agents : The compound is utilized as a flavor enhancer in food and beverage industries. Its ability to impart desirable flavors at low concentrations (typically between 0.5 to 300 ppm) makes it an attractive additive in products such as confections, beverages, and tobacco .

- Sensory Properties : Research indicates that this compound can suppress undesirable flavor notes while enhancing overall flavor profiles, making it valuable for product formulation in the food industry .

Case Study 1: Synthesis of Aromatase Inhibitors

A study focused on synthesizing 1,2-disubstituted imidazolylmethylcyclopentanol derivatives from this compound demonstrated its effectiveness as a starting material. The synthesized compounds were tested for aromatase inhibition and showed promising results, indicating potential therapeutic applications in oncology.

Case Study 2: Flavor Enhancement in Beverages

In a practical application within the beverage industry, this compound was incorporated into a new line of flavored drinks. Sensory analysis revealed that the compound significantly improved consumer acceptance by enhancing sweetness and masking off-flavors.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxocyclopentanecarboxylate depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (CAS 7424-85-3)

- Structural Difference : Ethyl ester group instead of methyl.

- Molecular Formula : C₉H₁₄O₃; Molecular Weight : 170.21 g/mol .

- Slightly reduced volatility compared to the methyl ester.

- Applications : Similar use as a synthetic intermediate, but may exhibit slower hydrolysis rates due to steric hindrance .

Methyl 3-oxocyclopentanecarboxylate (CAS 32811-75-9)

- Structural Difference : Oxo group at the 3-position instead of the 2-position.

- Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 g/mol .

- Impact :

- Altered electronic environment affects reactivity; the 3-oxo group may favor different tautomeric or nucleophilic addition pathways.

- Reduced steric hindrance compared to the 3-methyl-substituted analog.

3-Methylphenyl 2-oxocyclopentanecarboxylate (CAS 150744-43-7)

(S)-Methyl 3-oxocyclopentanecarboxylate (CAS 132076-32-5)

- Structural Difference : Chiral center at the 3-position (S-configuration).

- Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 g/mol .

- Impact: Stereospecific interactions in enzymatic or receptor-binding contexts. Potential for enantioselective synthesis in pharmaceuticals.

- Applications : Chirality makes it valuable in asymmetric catalysis or drug development .

Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3)

- Structural Difference : Linear chain with oxo and ester groups instead of a cyclopentane ring.

- Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .

- Impact :

- Greater conformational flexibility compared to the rigid cyclopentane backbone.

- Lower thermal stability due to the absence of a ring structure.

- Applications: Used in flavor/fragrance industries or as a monomer in polymer chemistry .

Comparative Data Table

Key Research Findings

Reactivity : The 2-oxo group in this compound enhances its susceptibility to nucleophilic attack, making it a superior intermediate for cyclization reactions compared to 3-oxo analogs .

Toxicity: While direct toxicological data are scarce, structurally related esters (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit acute oral toxicity (Category 4) and skin irritation, suggesting similar hazards for the target compound .

Stability: The cyclopentane ring improves thermal stability compared to linear analogs like Methyl 4-methyl-3-oxopentanoate, which degrade more readily under heat .

Biological Activity

Methyl 3-methyl-2-oxocyclopentanecarboxylate (C8H12O3), a compound with a unique cyclopentane structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclopentane ring with a ketone and ester functional group, which are crucial for its reactivity and biological interactions.

Synthesis

The compound can be synthesized through various methods, including acid-catalyzed cyclization. For example, methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate undergoes cyclization to yield methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate, demonstrating the versatility of its synthetic pathways .

Biological Activity

1. Anticancer Properties:

Research indicates that compounds similar to this compound may exhibit anticancer properties by inducing Phase 2 detoxifying enzymes via the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and carcinogens .

2. Enzyme Induction:

In vivo studies have shown that related compounds significantly induce enzyme activity in various tissues, including the liver and kidneys. The highest induction levels were observed in the gastrointestinal tract, suggesting a tissue-specific response to these compounds .

3. Structure-Activity Relationships:

The biological activity of this compound is closely related to its structural features. Variations in substituents on the cyclopentane ring can enhance or diminish its biological efficacy. For instance, modifications that increase lipophilicity may improve membrane permeability and bioavailability .

Case Study 1: Enzyme Induction in Rodents

A study evaluated the effects of this compound on enzyme induction in rat models. The results indicated a significant increase in phase II enzyme activity, particularly in the liver and bladder tissues, suggesting potential applications in cancer chemoprevention .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with other dithiolethiones and related compounds, this compound demonstrated superior induction of Nrf2-regulated genes, reinforcing its potential as a chemopreventive agent .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Enzyme Induction | Significant increase in Phase 2 enzymes in rat liver and bladder tissues. |

| Study 2 | Comparative Analysis | Methyl derivative showed higher Nrf2 activation than traditional dithiolethiones. |

| Study 3 | Structure Activity | Structural modifications enhanced biological efficacy; lipophilicity correlated with enzyme induction. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.